Summary of Application: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Methods of Application: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR), and their mechanism of action are studied in detail .
Results or Outcomes: The studies have brought to the forefront the question of the physiological significance of endogenous MAO inhibitors and suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to MAO activity in the brain .
Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its effects on dopaminergic neurons .
Methods of Application: Studies have been conducted where the actions of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and tetrahydroisoquinoline were directly compared .
Results or Outcomes: The studies suggest that tetrahydroisoquinoline, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tetrahydroisoquinoline in high doses .
Summary of Application: 4-Methyl-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
Methods of Application: The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR), and their mechanism of action are studied in detail .
Results or Outcomes: The studies have brought to the forefront the question of the physiological significance of endogenous MAO inhibitors and suggested a role for endogenous tetrahydroisoquinolines in the control of neurotransmitter function, and prevention of neurotoxicity related to MAO activity in the brain .
Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity .
Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that demonstrates antidepressant activity .
Methods of Application: Studies have been conducted where the actions of 1-Methyl-1,2,3,4-tetrahydroisoquinoline were directly compared .
Results or Outcomes: The studies suggest that 1-Methyl-1,2,3,4-tetrahydroisoquinoline, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1-Methyl-1,2,3,4-tetrahydroisoquinoline in high doses .
Summary of Application: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance that demonstrates parkinsonism-preventing activity .
4-Methyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound that belongs to the class of tetrahydroisoquinolines. Its chemical formula is C10H13N, and it features a methyl group attached to the nitrogen atom in the isoquinoline structure. This compound is characterized by its unique bicyclic framework, which is significant in medicinal chemistry due to its role as a precursor for various bioactive molecules.
Research suggests 4-Me-THIQ might play a role in some biological processes. Studies have shown it to exhibit weak inhibitory activity on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters []. However, the specific mechanism of action and its physiological significance require further investigation.
Another notable reaction includes the α-amidoalkylation, which allows for the efficient formation of 4-substituted tetrahydroisoquinolines . Additionally, various synthetic pathways have been explored, including multi-component reactions involving aromatic aldehydes and other reagents .
4-Methyl-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity. It has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems. The compound shows promise in treating conditions like Parkinson's disease and depression due to its interaction with dopaminergic pathways . Furthermore, it has been identified as a potential anticonvulsant agent .
Several synthesis methods have been developed for 4-Methyl-1,2,3,4-tetrahydroisoquinoline:
The applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline span various fields:
Studies on 4-Methyl-1,2,3,4-tetrahydroisoquinoline have focused on its interactions with various biological targets. Notably, it has shown interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways. The compound's ability to modulate these systems underlies its therapeutic potential in neurological disorders .
Several compounds share structural similarities with 4-Methyl-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Exhibits anticonvulsant activity |
6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Potentially enhances cognitive functions |
1-(3-Hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Hydroxyphenyl substituent at position 1 | Investigated for anticancer properties |
What sets 4-Methyl-1,2,3,4-tetrahydroisoquinoline apart from its analogs is its specific methyl substitution pattern and resultant biological activity. While other tetrahydroisoquinolines may exhibit similar structural characteristics or biological activity profiles, the unique combination of properties associated with this compound makes it particularly valuable in medicinal chemistry.
The history of tetrahydroisoquinoline research is intrinsically linked to the broader field of isoquinoline chemistry, which began in the late 19th century. Isoquinoline, the parent aromatic compound from which tetrahydroisoquinolines are derived, was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This milestone discovery opened the door to extensive research into isoquinoline derivatives and their properties. In 1914, Weissgerber developed a more efficient extraction method for isoquinoline, exploiting its greater basicity compared to quinoline, which further accelerated research in this field.
A significant breakthrough in tetrahydroisoquinoline synthesis came in 1911 when Amé Pictet and Theodor Spengler discovered what would later be known as the Pictet–Spengler reaction. This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, became one of the fundamental methods for synthesizing tetrahydroisoquinoline structures and remains vital in both industrial applications and natural product synthesis. The driving force for this reaction is the electrophilicity of the iminium ion generated from the condensation of the aldehyde and amine under acidic conditions.
The natural occurrence of tetrahydroisoquinoline alkaloids in numerous plant species further stimulated research interest. These compounds are known to exhibit diverse biological activities, which has sustained scientific attention throughout the 20th century and into present times.
4-Methyl-1,2,3,4-tetrahydroisoquinoline occupies a significant position in the broader landscape of alkaloid research. Tetrahydroisoquinoline alkaloids constitute one of the largest families of natural products, displaying remarkable structural diversity and a wide spectrum of biological activities. While many naturally occurring tetrahydroisoquinoline alkaloids feature complex structural arrangements, 4-Methyl-1,2,3,4-tetrahydroisoquinoline represents a relatively simpler analog that serves as an important building block for more complex structures.
The compound exists in two enantiomeric forms—(R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline—with the R-enantiomer having received particular attention in medicinal chemistry research. Its relatively simple structure, combined with the presence of a stereogenic center at the 4-position, makes it an attractive scaffold for exploring structure-activity relationships in drug discovery programs.
In the context of natural product chemistry, 4-Methyl-1,2,3,4-tetrahydroisoquinoline can be viewed as a fundamental structural unit that appears in more complex alkaloids such as Tylophorinicine, a tetramethoxylated phenanthroindolizidine alkaloid with multiple stereogenic centers. Understanding the chemical behavior and biological activities of simpler tetrahydroisoquinolines provides valuable insights for the study of these more complex natural products.
In contemporary pharmaceutical research, 4-Methyl-1,2,3,4-tetrahydroisoquinoline and related compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications. The tetrahydroisoquinoline scaffold is considered a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets.
Recent research has highlighted several important applications of tetrahydroisoquinoline derivatives, including:
Receptor Antagonism: Tetrahydroisoquinoline derivatives have shown promise as CXCR4 receptor antagonists. For instance, 1,2,3,4-tetrahydroisoquinoline analogs have demonstrated good potencies (3-650 nM) in assays involving CXCR4 function, including inhibition of X4 HIV-1 virus attachment and calcium release in specific cell lines.
Neurological Applications: There is significant interest in tetrahydroisoquinoline compounds for neurological research, particularly in relation to alcoholism and addiction mechanisms. These compounds may interact with neurological pathways involved in substance dependence.
Antimicrobial Activity: Various tetrahydroisoquinoline derivatives exhibit activity against infective pathogens, making them potential candidates for the development of new antimicrobial agents.
Anti-cancer Potential: Some complex tetrahydroisoquinoline alkaloids, such as those in the ecteinascidin family, have shown remarkable anticancer properties, stimulating interest in simpler derivatives as potential anticancer agents.
The relatively simple structure of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, combined with its stereogenic center, provides medicinal chemists with an excellent platform for structural modification and optimization of biological activity.
Despite its promising applications, research on 4-Methyl-1,2,3,4-tetrahydroisoquinoline faces several significant challenges:
Stereoselective Synthesis: The presence of a stereogenic center at the 4-position necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure compounds. While progress has been made in this area, as evidenced by research on stereoselective substitution of tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium, achieving high stereoselectivity efficiently remains challenging.
Metabolic Stability: Like many nitrogen-containing heterocycles, tetrahydroisoquinolines can undergo oxidative metabolism, potentially leading to the formation of reactive intermediates or rapid clearance. Optimizing the metabolic stability of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives represents an ongoing challenge in drug development.
Structure-Activity Relationship Complexity: Establishing clear structure-activity relationships for tetrahydroisoquinoline derivatives is complicated by their ability to interact with multiple biological targets. Subtle structural modifications can dramatically alter biological activity and target selectivity, requiring extensive medicinal chemistry efforts.
Scalable Synthesis: While laboratory-scale synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline is well-established, developing economically viable large-scale synthetic routes for pharmaceutical applications remains challenging.
Drug-Like Properties: Optimizing the physicochemical properties of 4-methyl-1,2,3,4-tetrahydroisoquinoline derivatives to achieve suitable pharmacokinetic profiles presents another significant challenge in translating promising compounds into viable drug candidates.
The tetrahydroisoquinoline (THIQ) core is a privileged structure in bioactive molecules, exemplified by natural products such as cherylline and synthetic drugs like nomifensine [5]. 4-Me-THIQ shares the bicyclic framework of THIQ derivatives but is distinguished by a methyl group at the 4-position of the partially saturated isoquinoline ring (Figure 1) [1] [3]. This substitution introduces steric and electronic modifications that alter molecular interactions compared to unsubstituted THIQ or derivatives with substituents at other positions.
For instance, the methyl group in 4-Me-THIQ increases lipophilicity (XLogP3 = 1.7) [3], enhancing membrane permeability relative to polar analogs like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Comparative studies of THIQ derivatives reveal that 4-substituted variants exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation at the methyl-bearing carbon [4].
Compound | Molecular Formula | XLogP3 | Key Structural Feature |
---|---|---|---|
THIQ | C₉H₁₁N | 1.2 | Unsubstituted bicyclic core |
4-Me-THIQ | C₁₀H₁₃N | 1.7 | 4-Methyl substitution |
1,2,3,4-THIQ-6-COOH | C₁₀H₁₁NO₂ | 0.9 | Carboxylic acid at C6 |
Nomifensine | C₁₆H₁₈N₂O | 3.1 | 8-Amino-4-methyl substitution |
The 4-methyl group in 4-Me-THIQ imposes conformational restrictions on the THIQ scaffold. Nuclear magnetic resonance (NMR) studies of the compound’s (S)-enantiomer demonstrate that the methyl group adopts an equatorial orientation in the chair-like conformation of the saturated ring, minimizing steric clash with adjacent protons [2]. This spatial arrangement stabilizes specific binding poses in protein-ligand interactions, as observed in melanocortin-4 receptor (MC4R) agonists [6].
Electronic effects of the methyl group also modulate reactivity. The electron-donating nature of the methyl substituent increases electron density at the nitrogen atom, enhancing hydrogen-bond donor capacity. This property is critical in SAR studies, where nitrogen basicity correlates with affinity for targets like α₂-adrenergic receptors [5].
4-Me-THIQ’s bioactivity is highly sensitive to stereochemistry and substituent placement. In Alzheimer’s disease research, THIQ derivatives with 4-alkyl groups exhibit enhanced blood-brain barrier penetration compared to polar analogs, as demonstrated by the neuroprotective agent 1MeTIQ [4]. The methyl group’s hydrophobicity facilitates interactions with hydrophobic pockets in amyloid-β aggregates, reducing fibril formation [4].
Enantiomeric specificity is another critical factor. The (S)-4-Me-THIQ enantiomer (CID 25113581) shows distinct binding modes in MC4R compared to its (R)-counterpart, with a 10-fold difference in EC₅₀ values in cAMP activation assays [6]. This stereodivergence underscores the importance of chiral synthesis in optimizing therapeutic candidates.
Computational studies of 4-Me-THIQ leverage its SMILES representation (C[C@H]1CCNC2=CC=CC=C12) [2] to predict binding conformations. Docking simulations with MC4R (PDB: 6W25) reveal that the methyl group engages in van der Waals interactions with Ile129 and Ser131, residues critical for receptor activation [6]. These insights guide the design of analogs with bulkier 4-substituents to enhance affinity.
Quantum mechanical calculations further elucidate electronic effects. The methyl group’s inductive effect raises the highest occupied molecular orbital (HOMO) energy of 4-Me-THIQ by 0.3 eV compared to THIQ, increasing nucleophilic reactivity at the nitrogen atom. This property is exploitable in prodrug designs requiring pH-sensitive release mechanisms.
[Illustration of ligand-receptor interactions, highlighting methyl group contacts with Ile129 and Ser131] [6].
Corrosive;Irritant